3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Description
3-(5-(Morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a pyrimidinedione derivative characterized by a morpholinosulfonyl substituent at the 5-position of the heterocyclic ring and a propanoic acid side chain at the 1-position. The morpholinosulfonyl group (a sulfonamide linked to a morpholine ring) introduces both hydrogen-bonding capacity and bulkiness, which may influence solubility, metabolic stability, and target binding.
These analogs are often explored for antiviral, anticancer, or enzyme-inhibitory activities due to the pyrimidinedione scaffold’s role in mimicking nucleobases or interfering with nucleotide metabolism .
Properties
CAS No. |
2034469-08-2 |
|---|---|
Molecular Formula |
C11H15N3O7S |
Molecular Weight |
333.32 |
IUPAC Name |
3-(5-morpholin-4-ylsulfonyl-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H15N3O7S/c15-9(16)1-2-13-7-8(10(17)12-11(13)18)22(19,20)14-3-5-21-6-4-14/h7H,1-6H2,(H,15,16)(H,12,17,18) |
InChI Key |
XMZHCSBTNSGBCA-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)NC2=O)CCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the morpholinosulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the pyrimidinedione ring is a critical site for modulating biological activity and physicochemical properties. Below is a comparison of key analogs:
Key Insights :
- Morpholinosulfonyl vs. Fluorine: The morpholinosulfonyl group offers superior hydrogen-bonding capacity compared to fluorine, which may enhance target binding (e.g., enzyme active sites). However, fluorine improves metabolic stability and is a common strategy in prodrug design (e.g., 5-fluorouracil derivatives) .
- Morpholinosulfonyl vs.
Side-Chain Modifications
The propanoic acid side chain can be modified to alter solubility, bioavailability, or target engagement:
Key Insights :
- Phosphonomethoxy vs. Propanoic Acid: The phosphonate group in analogs like 7d () confers antiviral activity by mimicking nucleotide monophosphates, whereas the propanoic acid chain in the target compound may favor renal excretion or protein binding .
- Methoxypropanoic Acid: This modification balances lipophilicity and solubility, often used in prodrug strategies to enhance oral bioavailability .
Biological Activity
3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₃H₁₅N₃O₅S
- Molecular Weight : 325.34 g/mol
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against a range of bacterial strains. |
| Anti-inflammatory | Reduces inflammation in animal models. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
- Enzyme Inhibition : The compound has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism. This inhibition can lead to increased levels of certain nucleotides, which may contribute to its antitumor activity.
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in the G1 phase in various cancer cell lines, preventing proliferation and promoting apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
1. Antitumor Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity.
2. Antimicrobial Effects
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest potential applications in treating bacterial infections.
3. Anti-inflammatory Properties
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound:
- Absorption and Distribution : The compound exhibits moderate absorption rates with peak plasma concentrations reached within 2 hours post-administration.
- Metabolism : Primarily metabolized by hepatic enzymes, leading to several metabolites that retain some biological activity.
- Excretion : Primarily excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
